1-(Benzyloxy)-4-ethynyl-2-nitrobenzene

Crystal Engineering Hydrogen Bonding Solid-State Chemistry

Obtaining the precise 1,2,4-trisubstitution pattern required for predictable crystal engineering or post-grafting bioconjugation often forces researchers into time-consuming in-house synthesis. 1-(Benzyloxy)-4-ethynyl-2-nitrobenzene resolves this as an off-the-shelf, click-chemistry-ready building block. Key supply advantages: • Ortho-nitro/para-ethynyl orientation enhances terminal alkyne C-H acidity (pKₐ ~22-24), accelerating Sonogashira and CuAAC reactions vs. para-nitro isomers. • Benzyloxy group serves as a cleavable latent phenol, enabling hydrogenolytic deprotection after surface grafting for downstream bioconjugation. • Standard pack sizes of 10 mg to 100 mg, with bulk custom synthesis available; shipped ambient with Certificate of Analysis.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
Cat. No. B8166283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzyloxy)-4-ethynyl-2-nitrobenzene
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC#CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C15H11NO3/c1-2-12-8-9-15(14(10-12)16(17)18)19-11-13-6-4-3-5-7-13/h1,3-10H,11H2
InChIKeyMCBGHKKLJRPBLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzyloxy)-4-ethynyl-2-nitrobenzene: Structural Profile for Procurement


1-(Benzyloxy)-4-ethynyl-2-nitrobenzene (molecular formula C₁₅H₁₁NO₃, molecular weight 253.25 g/mol) is a polysubstituted aromatic building block featuring a benzyloxy (–OCH₂Ph) group at position 1, a nitro (–NO₂) group at position 2, and a terminal ethynyl (–C≡CH) group at position 4 on the benzene ring [1]. This specific 1,2,4-trisubstitution pattern defines its electronic and steric profile: the strong electron-withdrawing nitro group activates the ring toward nucleophilic aromatic substitution while simultaneously polarizing the ethynyl C–H for hydrogen-bond-directed crystal engineering, and the benzyloxy substituent provides both steric shielding and a latent phenol handle via hydrogenolysis [2]. The compound is primarily sourced through custom synthesis and serves as a click-chemistry-ready intermediate for constructing triazole-linked conjugates, pharmaceutical candidates, and functional materials [3].

Click-chemistry-ready intermediate – terminal alkyne for CuAAC and Sonogashira couplings to build triazole-linked conjugates and functional materials.
1,2,4-Trisubstituted scaffold – ortho-nitro/para-ethynyl push-pull system directs crystal packing and activates ring for further elaboration.
Latent phenol handle – benzyloxy group withstands coupling conditions and releases a free –OH via hydrogenolysis for post-synthetic modification.

Why Generic Analogs Cannot Replace This Regioisomer


The three substituents on 1-(benzyloxy)-4-ethynyl-2-nitrobenzene are arranged in a precise 1,2,4-orientation that cannot be replicated by simple substitution with commercially more common analogs. Moving the ethynyl group from position 4 to position 2 (as in 1-(benzyloxy)-2-ethynyl-4-nitrobenzene, CAS 524954-68-5) alters the conjugation pathway between the nitro and ethynyl groups, fundamentally changing the compound's performance in Sonogashira cross-coupling and CuAAC click reactions . The ortho-nitro/para-ethynyl arrangement in the target compound establishes a unique push-pull electronic system where the nitro group withdraws electron density directly from the ethynyl-bearing ring position, enhancing the acidity of the terminal alkyne C–H (calculated pKₐ ~22–24 for ethynyl C–H in o-nitro-substituted phenylacetylenes vs. ~26–28 for the para-nitro isomer) [1]. This electronic differentiation translates into measurably different reaction rates and yields in palladium-catalyzed couplings, as documented for the broader class of o-nitroethynylbenzenes [2]. Additionally, the benzyloxy group in the target compound serves as both a steric directing element and a cleavable protecting group; analogs lacking this functionality (e.g., 1-ethynyl-2-nitrobenzene, CAS 16433-96-8) or bearing alternative alkoxy groups (e.g., 1-butoxy-4-ethynyl-2-nitrobenzene, CAS 1187944-21-3) exhibit different solubility profiles (calculated LogP: target ≈ 3.8; 1-ethynyl-2-nitrobenzene ≈ 2.1) and cannot undergo the same hydrogenolytic deprotection to reveal the free phenol [3].

Regioisomer mismatch
Target: 1-(Benzyloxy)-4-ethynyl-2-nitrobenzene

ortho-NO₂/para-ethynyl conjugation pathway; enhanced alkyne C–H acidity and predictable crystal synthon.

Analog: 2-ethynyl-4-nitro isomer (CAS 524954-68-5)

Altered conjugation changes Sonogashira/CuAAC reactivity and supramolecular motif (ribbons vs. hexamers). Cannot replicate the target’s solid-state assembly or electronic profile.

Missing latent handle
Target: Benzyloxy present

Cleavable protecting group; enables post-grafting deprotection to generate phenol for further bioconjugation or network modification.

Analog: 1-Ethynyl-2-nitrobenzene (CAS 16433-96-8)

Lacks latent functionality; surface-immobilized adduct cannot be selectively deprotected. Different solubility profile (LogP ~2.1 vs ~3.8) may shift partitioning in biphasic reactions.

Alkoxy chain variation
Target: Benzyloxy (aromatic ether)

Hydrogenolytically cleavable; steric bulk tunes crystal packing density without eliminating the phenol-release pathway.

Analog: 1-Butoxy-4-ethynyl-2-nitrobenzene (CAS 1187944-21-3)

Alkyl ether cannot be removed under mild hydrogenolysis; different solubility and crystal packing; no post-functionalization via phenol.

Quantitative Differentiation vs. Closest Analogs


Bifurcated sp-C–H⋯O Hydrogen-Bond Motifs in Crystal Engineering

The crystal packing of 1-ethynyl-2-nitro-4,5-dialkoxybenzenes—direct structural analogs of 1-(benzyloxy)-4-ethynyl-2-nitrobenzene—is dominated by a self-complementary bifurcated sp-C–H⋯O,O′ hydrogen bond between the terminal ethynyl C–H and the two oxygen atoms of the ortho-nitro group. In 1-ethynyl-2-nitro-4,5-dipropoxybenzene, this interaction organizes molecules into planar hexameric assemblies (space group R-3̄, Z = 18) [1]. In contrast, the isomeric 1,2-dibutoxy-4-ethynyl-5-nitrobenzene—where the nitro and ethynyl groups are not ortho to each other—crystallizes in a completely different motif (ribbons, space group P2₁/c, Z = 4), demonstrating that the ortho-nitro/ethynyl relationship is structurally deterministic [1].

Crystal packing motif
Head-to-head
Target scaffold: planar hexameric assembly (trigonal R-3̄) via bifurcated sp-C–H⋯O₂N hydrogen bond. Isomer with non-ortho nitro/ethynyl crystallizes as ribbons (monoclinic P2₁/c).
Ortho-nitro/ethynyl relationship deterministically directs supramolecular synthon; supports rational crystal engineering of porous frameworks.
Class analog data; target compound predicted to exhibit same motif.
Crystal Engineering Hydrogen Bonding Solid-State Chemistry

CuAAC Click Chemistry for Surface Functionalization

1-Ethynyl-2-nitrobenzene—the core scaffold of 1-(benzyloxy)-4-ethynyl-2-nitrobenzene—undergoes quantitative covalent grafting onto azide-terminated gold self-assembled monolayers (SAMs) via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as confirmed by Raman spectrometry and electrochemical methods [1]. The covalent linkage formed is the stable 1,2,3-triazole heterocycle. The benzyloxy substituent at position 4 in the target compound provides an additional orthogonal functional handle that can be selectively removed (hydrogenolysis) after surface immobilization, enabling post-grafting modification strategies not accessible with the simpler 1-ethynyl-2-nitrobenzene [2].

Surface grafting via CuAAC
Supporting evidence
Core scaffold (1-ethynyl-2-nitrobenzene) grafts quantitatively to azide-SAMs on gold. Target adds a cleavable benzyloxy group, enabling post-immobilization deprotection to phenol.
Enables modular surface functionalization with a masked hydroxyl handle; expands biosensor design beyond simple nitroarene probes.
Grafting efficiency for target analog expected comparable to core scaffold.
Surface Chemistry Click Chemistry Self-Assembled Monolayers

Reductive Hydration Selectivity to 2′-Aminoacetophenones

The reductive hydration of 1-ethynyl-2-nitrobenzenes proceeds with common reducing agents (Fe/HCl, SnCl₂, or catalytic hydrogenation) to yield 2′-aminoacetophenones in a single synthetic operation, as demonstrated across a range of substituted 1-ethynyl-2-nitrobenzene derivatives [1]. The ortho relationship between the nitro and ethynyl groups is essential for this transformation; para- or meta-nitro isomers do not undergo the same one-pot hydration-reduction cascade, instead requiring separate hydration and reduction steps. The target compound, with its nitro group ortho to the ethynyl, is expected to exhibit this same reactivity advantage, while the benzyloxy substituent remains intact under these reducing conditions, providing a handle for subsequent functionalization [1].

One-pot reductive hydration
Class-level inference
1 synthetic operation (hydration + reduction) to 2′-aminoacetophenone.
Ortho-nitro/ethynyl cascade avoids multi-step sequences; reduces solvent and purification burden for N-heterocycle synthesis.
para isomer requires ≥2 separate steps; class yields 60–85%.
Reductive Chemistry One-Pot Synthesis Nitroarene Reduction

Sonogashira Coupling Efficiency of Ortho-Nitro Substrates

In palladium-catalyzed Sonogashira cross-coupling, aryl halides bearing an ortho-nitro substituent exhibit faster oxidative addition to Pd(0) compared to their para-nitro or unsubstituted counterparts due to the electron-withdrawing effect operating through both resonance and inductive pathways at the site of C–X bond activation [1]. A patent from Toray Finechemicals specifically discloses the use of chloronitrobenzenes (including ortho-substituted variants) as cost-effective substrates for industrial-scale Sonogashira ethynylation, achieving complete conversion under mild conditions using Pd/Cu catalysis [2]. The target compound, which presents the ethynyl group already installed, can itself serve as the alkyne coupling partner in subsequent Sonogashira reactions, with the ortho-nitro group activating the ring toward further functionalization if a halogen is introduced.

Sonogashira coupling rate
Class-level inference
Oxidative addition rate enhancement ~3:1 for ortho-nitro vs. para-nitro aryl bromide (Hammett σ⁻ analysis).
Ortho-nitro activation facilitates milder coupling conditions; useful when this compound is elaborated via halogen introduction and subsequent cross-coupling.
Relative rate estimated from nitroarene class; exact kinetic data for target not measured.
Cross-Coupling Sonogashira Reaction Palladium Catalysis

Nucleophilic Aromatic Substitution for Alkyne Synthesis

The reaction of electron-deficient aryl fluorides with terminal alkynes, promoted by sodium bis(trimethylsilyl)amide (NaHMDS), directly yields 2-ethynylnitrobenzene products in moderate to excellent yields under mild conditions, as reported by Yoakim and coworkers [1]. This methodology is particularly effective for substrates bearing a nitro group ortho or para to the fluorine leaving group, where the Meisenheimer complex is stabilized by the electron-withdrawing nitro substituent. The target compound, as a benzyloxy-substituted 2-ethynylnitrobenzene, can be rationally designed via this route, and the benzyloxy group at position 4 (para to the fluorine in the precursor 4-benzyloxy-2-nitrofluorobenzene) further activates the ring through its +M effect, potentially enhancing SNAr rates relative to the unsubstituted analog [1].

SNAr ethynylation yield
Class-level inference
Estimated 5–15% yield enhancement for benzyloxy-substituted substrate (vs. 2-nitrofluorobenzene, 78% baseline).
Benzyloxy group further activates ring toward direct SNAr with alkynes; provides an atom-economical route to this compound without pre-installed halogen.
Direct experimental comparison not yet published; prediction based on +M effect.
Nucleophilic Aromatic Substitution SNAr Alkyne Synthesis

Optimal Application Scenarios


Crystal Engineering of Hydrogen-Bonded Organic Frameworks

Researchers designing porous hydrogen-bonded organic frameworks can exploit the predictable bifurcated sp-C–H⋯O₂N hexameric synthon characteristic of ortho-ethynylnitrobenzenes. By incorporating 1-(benzyloxy)-4-ethynyl-2-nitrobenzene as a tecton, the benzyloxy group provides a steric handle to tune packing density while the ethynyl and nitro groups direct supramolecular assembly into specific motifs (trigonal vs. monoclinic), as demonstrated crystallographically for the dialkoxy analog class [1].

Biosensor Surface Functionalization with Latent Handles

For electrochemical biosensor development requiring covalent attachment of nitrophenyl groups to gold electrodes via CuAAC click chemistry, this compound offers a distinct advantage over 1-ethynyl-2-nitrobenzene: the benzyloxy substituent serves as a masked phenol that can be unveiled by hydrogenolysis after surface grafting, enabling subsequent bioconjugation (e.g., to carboxylic acid-containing biomolecules via carbodiimide coupling) without exposing the biomolecule to copper catalysts [1][2].

One-Pot Synthesis of Aminoacetophenone-Derived Heterocycles

Medicinal chemistry programs targeting benzoxazole, benzimidazole, or quinazoline scaffolds can leverage the ortho-nitro/ethynyl arrangement's unique one-pot reductive hydration cascade. Using 1-(benzyloxy)-4-ethynyl-2-nitrobenzene as the starting material, the nitro group is reduced and the ethynyl group hydrated in a single operation to yield the corresponding 2′-aminoacetophenone, from which diverse N-heterocycles can be constructed. The benzyloxy group remains intact throughout, providing a site for late-stage diversification [1].

Dipolar Cross-Linker for Silicone Elastomer Networks

In the formulation of functional polydimethylsiloxane (PDMS) networks, 1-ethynyl-4-nitrobenzene derivatives have been employed as dipolar cross-linkers that react with azide-functionalized silicones via click chemistry, introducing polar nitro groups that modify dielectric properties. The benzyloxy-substituted variant provides an additional degree of freedom: the benzyl group can be removed post-curing to generate a hydroxyl-functionalized network with altered hydrophilicity and swelling behavior, a capability not available with simpler ethynylnitrobenzene cross-linkers [1].

Application
Selection Property
Validation Focus
Crystal engineering of HOFs
Ortho-nitro/ethynyl hydrogen-bond synthon
Supramolecular motif reproducibility; packing density tuning via benzyloxy sterics
Biosensor surface functionalization
Cleavable benzyloxy latent handle
Post-grafting deprotection efficiency; subsequent bioconjugation yield
One-pot aminoacetophenone synthesis
Ortho-nitro/ethynyl cascade reactivity
One-pot conversion selectivity; compatibility with benzyloxy retention
Dipolar cross-linker for PDMS networks
Clickable alkyne with removable benzyl group
Network incorporation efficiency; post-curing hydrophilicity modulation
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